![molecular formula C22H23FN4O3 B2888115 4-(4-fluorobenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775541-85-9](/img/structure/B2888115.png)
4-(4-fluorobenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a fluorobenzyl group, a piperidine ring, and a 1,2,4-triazolone ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a piperidine ring, which is a common feature in many pharmaceuticals. The presence of the fluorobenzyl group could influence the compound’s lipophilicity and potentially its ability to cross biological membranes .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the piperidine nitrogen could potentially act as a nucleophile in reactions. The 1,2,4-triazolone ring might also have interesting reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorobenzyl group could increase its lipophilicity, while the piperidine and 1,2,4-triazolone rings could contribute to its chemical stability .Aplicaciones Científicas De Investigación
Antagonistic Activity on Serotonin Receptors
Research by Watanabe et al. (1992) demonstrated that derivatives of 1,2,4-triazol-3(2H)-one, including structures similar to 4-(4-fluorobenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one, possess significant 5-HT2 antagonist activity. This indicates potential applications in the development of treatments for disorders associated with serotonin, such as depression and anxiety. The study highlighted that among synthesized compounds, certain derivatives showcased higher potency than known antagonists like ritanserin, without exhibiting alpha 1 antagonist activity in vivo, suggesting a selective action mechanism on serotonin receptors (Watanabe et al., 1992).
Crystal Structure and Intermolecular Interactions
Another aspect of scientific interest is the crystal structure and intermolecular interactions of related 1,2,4-triazole derivatives. Studies by Shukla et al. (2017) on biologically active derivatives showcased the presence of various intermolecular interactions in the crystalline solid, such as C-H…F, C-H…S, C-H…N, C-H…O, C-H…π, and π…π interactions. These interactions play a crucial role in molecular packing, which could be pivotal in designing more efficient drug delivery systems or improving the solubility and stability of pharmaceutical compounds (Shukla et al., 2017).
Molecular Docking and Anti-cancer Properties
Karayel (2021) conducted a detailed study on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, which shares a structural resemblance to the chemical compound . Through density functional theory and molecular docking, the research illuminated the mechanisms behind the anti-cancer properties, indicating the potential application of such structures in cancer treatment. The study found that the thione form was the most stable, suggesting implications for the design of new anticancer drugs based on 1,2,4-triazole derivatives (Karayel, 2021).
Antimicrobial and Antituberculosis Activity
The compound's relevance extends to antimicrobial and antituberculosis activity as well. Research by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues, which include structures akin to 4-(4-fluorobenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one, revealed promising in vitro activity against Mycobacterium tuberculosis, suggesting potential applications in developing new antituberculosis agents (Jeankumar et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-[1-(2-phenoxyacetyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c23-18-8-6-16(7-9-18)14-27-21(24-25-22(27)29)17-10-12-26(13-11-17)20(28)15-30-19-4-2-1-3-5-19/h1-9,17H,10-15H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRWCWOVOBFXBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2CC3=CC=C(C=C3)F)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorobenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

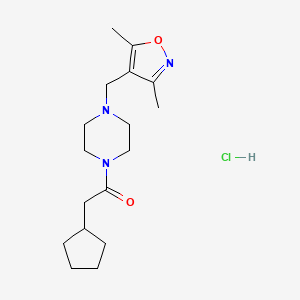
![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine](/img/structure/B2888034.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2888035.png)
![N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2888037.png)
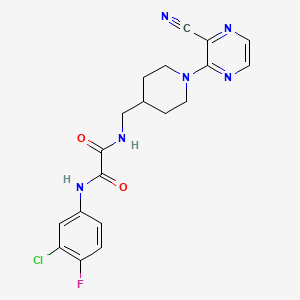
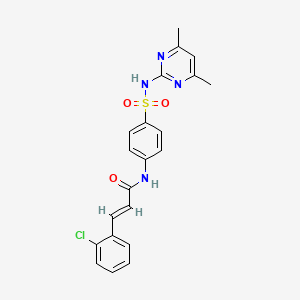
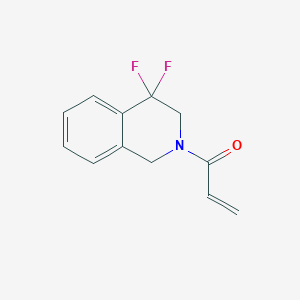
![N-{4-[({2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B2888046.png)
![6-chloro-7-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2888047.png)
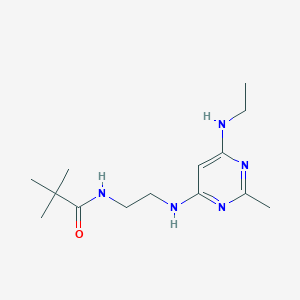
![2-[4-Oxo-3-(1,3-thiazol-4-yl)chromen-7-yl]oxyacetic acid](/img/structure/B2888049.png)
![ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2888050.png)
![N-[3-(2-oxoazetidin-1-yl)phenyl]-3-propanamidopiperidine-1-carboxamide](/img/structure/B2888051.png)
![Methyl 3-(acetyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2888052.png)